molecular formula C9H15N3O3 B1378144 tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1394041-94-1

tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No. B1378144
M. Wt: 213.23 g/mol
InChI Key: ZIKQEFBJVMVLHP-UHFFFAOYSA-N
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Description

The compound “tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate” is likely to be an organic compound containing a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The hydroxymethyl group indicates the presence of an -OH group attached to a -CH2- group. The tert-butyl group and acetate group are common in organic chemistry and often used in the synthesis of more complex molecules.



Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction typically involves an azide and an alkyne to form a 1,2,3-triazole ring.



Molecular Structure Analysis

The molecular structure of this compound would likely show the triazole ring, with the hydroxymethyl group at the 4-position, and the tert-butyl acetate group at the 2-position. The exact structure would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the hydroxyl group could potentially be deprotonated to form a good leaving group, and the compound could undergo further reactions from there.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including its stereochemistry. However, we can predict that it would likely be a solid at room temperature, and its solubility would depend on the specific solvent used.


Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and detailed characterization of tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate derivatives, exploring their molecular structures through X-ray diffraction, NMR spectroscopy, and other analytical techniques. For instance, research by Boraei et al. (2021) synthesized new triazolyl-indole derivatives with alkylsulfanyl moieties, emphasizing the significance of these compounds in chemical research for their molecular packing and electrostatic potential maps, which are crucial for understanding their reactivity and interactions (Boraei et al., 2021).

Reactivity and Applications

The reactivity of tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate derivatives has been explored in various chemical reactions, leading to the development of new compounds with potential applications in material science and as intermediates for further chemical syntheses. For example, Ivanov et al. (2018) demonstrated the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines, investigating their stability and spectral characteristics, indicating their potential in the synthesis of novel compounds with specific properties (Ivanov et al., 2018).

Safety And Hazards

As with any chemical compound, handling “tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate” would require appropriate safety precautions. These might include wearing gloves and eye protection, and working in a well-ventilated area.


Future Directions

The future directions for research on this compound would likely depend on its intended applications. If it shows promise in biological applications, for example, further studies might involve testing its effects in cell cultures or animal models.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always consult a qualified chemist or other expert when working with unknown compounds.


properties

IUPAC Name

tert-butyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)5-12-4-7(6-13)10-11-12/h4,13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKQEFBJVMVLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140833
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

CAS RN

1394041-94-1
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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